

Spectroscopic and Synthetic Profile of 6-Fluorothio-4-Chromanone: A Technical Overview

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Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815

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This technical guide provides a structured overview of the spectroscopic and synthetic data for **6-Fluorothio-4-Chromanone** (CAS No. 21243-18-5). While comprehensive, peer-reviewed spectroscopic data for this specific compound is not readily available in the public domain, this document outlines the expected spectral characteristics and a plausible synthetic methodology based on established chemical principles and data from analogous compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of **6-Fluorothio-4-Chromanone** is presented in Table 1. This information is aggregated from various chemical supplier databases.

Property	Value	Source
CAS Number	21243-18-5	[1][2]
Molecular Formula	C ₉ H ₇ FOS	[3]
Molecular Weight	182.22 g/mol	[3]
Appearance	Reported as a solid	N/A
Purity	Typically >97%	[3]

Spectroscopic Data Analysis

Detailed experimental spectra for **6-Fluorothio-4-Chromanone** are not currently published. However, based on the known spectral data of related thiochromanones and fluorinated aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic protons.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	dd	1H	H-5
~ 7.2 - 7.3	ddd	1H	H-7
~ 7.1 - 7.2	dd	1H	H-8
~ 3.4 - 3.5	t	2H	H-2 (CH_2)
~ 3.1 - 3.2	t	2H	H-3 (CH_2)

Table 3: Predicted ^{13}C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Chemical Shift (δ ppm)	Assignment
~ 195 - 200	C=O (C-4)
~ 160 - 165 (d)	C-F (C-6)
~ 135 - 140	C-4a
~ 125 - 130 (d)	C-5
~ 120 - 125 (d)	C-7
~ 115 - 120 (d)	C-8
~ 110 - 115	C-8a
~ 40 - 45	C-2
~ 25 - 30	C-3

Table 4: Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and C-F bond.

Wavenumber (cm^{-1})	Intensity	Assignment
~ 1680 - 1700	Strong	C=O stretch (ketone)
~ 1580 - 1600	Medium	C=C stretch (aromatic)
~ 1200 - 1250	Strong	C-F stretch (aromatic)
~ 1100 - 1150	Medium	C-S stretch
~ 2850 - 3000	Medium	C-H stretch (aliphatic)

Table 5: Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of the thiochromanone core.

m/z	Relative Intensity (%)	Assignment
182	High	[M] ⁺ (Molecular Ion)
154	Medium	[M - CO] ⁺
126	Medium	[M - CO - C ₂ H ₄] ⁺

Experimental Protocols

A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step reaction sequence starting from a commercially available fluorinated thiophenol. The following is a plausible, generalized experimental protocol.

Synthesis of 6-Fluorothio-4-Chromanone

- **Reaction Setup:** A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Thioether Formation:** The reaction mixture is heated to reflux for several hours to facilitate the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup and Extraction:** After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
- **Cyclization:** The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular Friedel-Crafts acylation.
- **Final Workup and Purification:** The reaction mixture is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield **6-Fluorothio-4-Chromanone**.

Spectroscopic Characterization Protocol

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate.
- Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Workflow

The synthesis of **6-Fluorothio-4-Chromanone** can be visualized as a two-step process. The following diagram illustrates the logical flow from starting materials to the final product.



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Caption: General synthetic workflow for **6-Fluorothio-4-Chromanone**.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for **6-Fluorothio-4-Chromanone**. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to obtain detailed and verified experimental data.

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References

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